
3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester
Overview
Description
3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester is an organoboron compound that has gained significant attention in organic synthesis, particularly in the field of cross-coupling reactions. This compound is characterized by the presence of a boronic ester group, which makes it a valuable reagent in Suzuki-Miyaura coupling reactions. The trifluoromethyl group and the chloro substituent on the aromatic ring further enhance its reactivity and utility in various chemical transformations.
Mechanism of Action
Target of Action
Boronic esters, including pinacol boronic esters, are known to be highly valuable building blocks in organic synthesis . They are often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The compound’s mode of action involves a process known as protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that has been developed to remove the boron moiety at the end of a sequence if required . This process is crucial in the formal anti-Markovnikov hydromethylation of alkenes .
Biochemical Pathways
The affected biochemical pathways involve the conversion of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s important to note that the kinetics of boronic pinacol esters are dependent on the substituents in the aromatic ring and the ph, which strongly influences the rate of the reaction .
Result of Action
The result of the compound’s action is the creation of new compounds through various transformations . For example, paired with a Matteson–CH2–homologation, the protocol allows for formal anti-Markovnikov alkene hydromethylation . This sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s stability increases challenges in removing the boron moiety at the end of a sequence . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the following steps:
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Starting Material Preparation: : The synthesis begins with the preparation of 3-chloro-2-hydroxy-4-(trifluoromethyl)benzene. This can be achieved through the chlorination of 2-hydroxy-4-(trifluoromethyl)benzene using a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride.
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Borylation Reaction: : The key step involves the borylation of the chlorinated aromatic compound. This is usually carried out using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically performed under an inert atmosphere at elevated temperatures to ensure high yields.
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Purification: : The crude product is purified using standard techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility. The use of high-throughput screening methods helps in identifying optimal reaction conditions, thereby reducing production costs and improving yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound. It reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typically employed to facilitate the coupling reactions.
Solvents: Tetrahydrofuran, dimethylformamide, and toluene are frequently used as solvents in these reactions.
Major Products
Biaryl Compounds: The primary products of Suzuki-Miyaura coupling reactions.
Phenols: Formed through oxidation of the boronic ester group.
Substituted Aromatics: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemical Synthesis
Suzuki-Miyaura Coupling Reactions
One of the primary applications of this compound is in the Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. The presence of the pinacol ester enhances the reactivity of the boron atom, making it an effective coupling partner for synthesizing complex organic molecules. This reaction is widely used in the pharmaceutical industry for developing new drugs and in materials science for creating novel polymers.
Building Block for Organic Synthesis
3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester serves as a versatile building block for synthesizing other organic compounds. Its trifluoromethyl and chloro groups can introduce specific electronic properties that are beneficial in designing molecules with desired characteristics.
Biological Applications
Interaction with Biomolecules
Boronic acids are known for their ability to interact with biomolecules containing cis-diols. This property allows this compound to be explored as a tool for developing sensors and probes that target biological systems. Research into its binding properties could lead to advancements in biosensing technologies.
Potential Drug Development
The unique combination of functional groups in this compound suggests potential biological activities, including enzyme inhibition. Boronic acids can inhibit proteases and kinases, making them candidates for drug development. The trifluoromethyl group may enhance lipophilicity, potentially improving bioavailability and pharmacological properties.
Material Science
Polymer Chemistry
In material science, boronic acid derivatives like this compound can be utilized in creating smart materials that respond to environmental stimuli. The ability to form reversible complexes with diols can be harnessed in designing responsive polymers or hydrogels.
Table: Comparison of Similar Boronic Acid Derivatives
Compound Name | Structure Features | Unique Aspects |
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4-Chloro-3-(trifluoromethyl)phenylboronic acid | Contains chloro and trifluoromethyl groups | Lacks the hydroxyl group present in the target compound |
2-Hydroxy-4-(trifluoromethyl)phenylboronic acid | Hydroxyl and trifluoromethyl groups | Does not contain chlorine; different reactivity profile |
3-Chloro-4-fluorophenylboronic acid | Contains chlorine and fluorine | Different electronic effects due to fluorine |
This table highlights how the unique combination of functional groups in this compound differentiates it from other boronic acids, enhancing its reactivity and potential applications.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Lacks the chloro and trifluoromethyl substituents, resulting in different reactivity and applications.
3-Chloro-4-(trifluoromethyl)phenylboronic Acid Pinacol Ester: Similar structure but without the hydroxy group, affecting its chemical behavior.
2-Hydroxy-4-(trifluoromethyl)phenylboronic Acid Pinacol Ester: Lacks the chloro substituent, leading to variations in its reactivity.
Uniqueness
3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester is unique due to the combination of its functional groups, which confer distinct reactivity patterns and make it a versatile reagent in organic synthesis. The presence of the trifluoromethyl group enhances its electron-withdrawing properties, while the chloro and hydroxy groups provide additional sites for chemical modification.
Biological Activity
3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic acid derivative characterized by its unique structural features, including a chloro group, a hydroxyl group, and a trifluoromethyl group on a phenyl ring. Its molecular formula is C13H15BClF3O3, with a molecular weight of approximately 305.52 g/mol. This compound has garnered interest due to its potential biological activities and applications in organic synthesis.
The presence of the boronic acid moiety allows for reversible interactions with biomolecules containing cis-diols, which is a key feature in the development of sensors and probes for biological targets. The trifluoromethyl group enhances lipophilicity and bioavailability, potentially influencing pharmacological properties. The structural formula can be represented as follows:
Interaction with Biomolecules
Boronic acids are known for their ability to bind to diols with high affinity, making them valuable in various biological applications. The specific interactions of this compound with biomolecules are still under investigation. However, it is hypothesized that the compound may exhibit enzyme inhibition properties similar to other boronic acids, particularly against proteases and kinases .
Comparative Analysis with Similar Compounds
To understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
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4-Chloro-3-(trifluoromethyl)phenylboronic acid | Contains chloro and trifluoromethyl groups | Lacks the hydroxyl group present in the target compound |
2-Hydroxy-4-(trifluoromethyl)phenylboronic acid | Hydroxyl and trifluoromethyl groups | Does not contain chlorine; different reactivity profile |
3-Chloro-4-fluorophenylboronic acid | Contains chlorine and fluorine | Lacks hydroxyl and trifluoromethyl groups |
The combination of electron-withdrawing groups (trifluoromethyl and chloro) alongside a hydroxyl group in this compound may enhance its reactivity in specific chemical environments compared to similar compounds.
Case Studies and Research Findings
A review of literature reveals that boronic acids have been extensively studied for their biomedical applications. For example, phenylboronic acid derivatives have been utilized in drug delivery systems due to their ability to interact with carbohydrates and proteins . In one study, phenylboronic acid conjugates demonstrated significant anti-tumor efficacy in mice models, showcasing their potential for targeted therapy .
Moreover, molecular docking studies have indicated that trifluoromethyl groups can form hydrogen bonds with various enzyme residues, potentially enhancing the biological activity of related compounds . These findings suggest that this compound may also exhibit similar interactions.
Properties
IUPAC Name |
2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)8-6-5-7(13(16,17)18)9(15)10(8)19/h5-6,19H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRELMJVPNDOKIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(F)(F)F)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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